N,N-Didésméthyl Ulipristal

Vue d'ensemble

Description

Applications De Recherche Scientifique

LY-246736 dihydrate has several scientific research applications:

Chemistry: It is used as a model compound to study opioid receptor antagonism and related chemical reactions.

Biology: The compound is used to investigate the biological pathways involving μ-opioid receptors.

Medicine: LY-246736 dihydrate is primarily used to prevent postoperative ileus and to study gastrointestinal motility.

Industry: It is used in the pharmaceutical industry for the development of drugs targeting opioid receptors

Mécanisme D'action

Target of Action

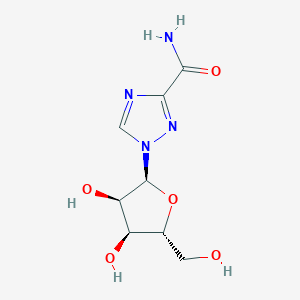

N,N-Didesmethyl Ulipristal is a metabolite of Ulipristal . Ulipristal is a selective progesterone receptor modulator . It has both antagonistic and partial agonist activity at the progesterone receptor . It also binds to the glucocorticoid receptor .

Mode of Action

The exact mechanism of action for Ulipristal, and by extension N,N-Didesmethyl Ulipristal, is still currently debated . There is evidence that it functions by inhibiting ovulation . There is potentially plausible evidence that ulipristal may elicit activity on the endometrium that prevents embryo implantation .

Pharmacokinetics

Ulipristal acetate has good oral bioavailability and a half-life allowing one single oral administration per day for the management of fibroids . With the exception of drugs modulating CYP3A4 activity, risks of drug-drug interactions with Ulipristal are unlikely .

Action Environment

Factors such as the presence of other drugs (especially those modulating cyp3a4 activity) could potentially influence its pharmacokinetics .

Analyse Biochimique

Biochemical Properties

N,N-Didesmethyl Ulipristal interacts with various enzymes and proteins in biochemical reactions . It is a derivative of 19-norprogesterone and has both antagonistic and partial agonist activity at the progesterone receptor . The nature of these interactions is complex and involves multiple biochemical pathways .

Cellular Effects

N,N-Didesmethyl Ulipristal has significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of N,N-Didesmethyl Ulipristal is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of N,N-Didesmethyl Ulipristal change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of N,N-Didesmethyl Ulipristal vary with different dosages in animal models . These studies could include any threshold effects observed, as well as any toxic or adverse effects at high doses . Specific studies on N,N-Didesmethyl Ulipristal are currently limited.

Metabolic Pathways

N,N-Didesmethyl Ulipristal is involved in various metabolic pathways . It interacts with several enzymes and cofactors . The compound may also have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N,N-Didesmethyl Ulipristal within cells and tissues are complex processes . It could interact with various transporters or binding proteins, and these interactions could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of N,N-Didesmethyl Ulipristal and its effects on activity or function are areas of active research . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction : Le dihydrate de LY-246736 est synthétisé en plusieurs étapes à partir de la 1,3-diméthyl-4-pipéridone. La synthèse implique les étapes clés suivantes :

Préparation du Piperidinol : Le piperidinol est préparé à partir de la 1,3-diméthyl-4-pipéridone en utilisant une méthodologie standard.

Élimination Sélective : La tétrahydropyridine est formée par l'élimination thermique cis d'un carbonate d'éthyle à 190 °C dans du décaline en reflux.

Alkylation : La métalloénamine est alkylée avec du sulfate de diméthyle à -50 °C, ce qui donne le produit de γ-alkylation trans-3,4-diméthyle.

Réduction et Déalkylation : L'énamine est réduite avec du borohydrure de sodium, suivie d'une N,O-déalkylation avec du chloroformate de phényle et HBr/AcOH.

Benzylation : Le groupe benzyle est introduit par benzylation non sélective de l'adduit dianion de Michael à -20 °C.

Hydrolyse et Couplage : L'ester est hydrolysé avec de l'hydroxyde de sodium, suivi d'un couplage DCC de l'ester de glycine et d'une hydrolyse supplémentaire.

Méthodes de Production Industrielle : La production industrielle du dihydrate de LY-246736 suit des voies synthétiques similaires mais est optimisée pour la production à grande échelle. Le dihydrate cristallin est isolé directement du mélange réactionnel de saponification après neutralisation avec de l'acide chlorhydrique .

Types de Réactions :

Oxydation : Le dihydrate de LY-246736 peut subir des réactions d'oxydation, en particulier au niveau du cycle pipéridine.

Réduction : Le composé peut être réduit en utilisant des agents comme le borohydrure de sodium.

Substitution : Diverses réactions de substitution peuvent se produire, en particulier impliquant les cycles aromatiques et l'azote de la pipéridine.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont des agents réducteurs couramment utilisés.

Substitution : Des réactifs comme le sulfate de diméthyle et le chloroformate de phényle sont utilisés pour les réactions d'alkylation et de déalkylation.

Produits Principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la pipéridine substitués et leurs formes oxydées ou réduites correspondantes .

4. Applications de Recherche Scientifique

Le dihydrate de LY-246736 a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier l'antagonisme des récepteurs aux opiacés et les réactions chimiques associées.

Biologie : Le composé est utilisé pour étudier les voies biologiques impliquées dans les récepteurs aux μ-opiacés.

Médecine : Le dihydrate de LY-246736 est principalement utilisé pour prévenir l'iléus postopératoire et pour étudier la motilité gastro-intestinale.

Industrie : Il est utilisé dans l'industrie pharmaceutique pour le développement de médicaments ciblant les récepteurs aux opiacés

5. Mécanisme d'Action

Le dihydrate de LY-246736 exerce ses effets en se liant de manière compétitive aux récepteurs aux μ-opiacés dans le tractus gastro-intestinal. Cet antagonisme empêche les opiacés de se lier à ces récepteurs, contrant ainsi les effets inhibiteurs des opiacés sur la motilité et la sécrétion gastro-intestinales. Le composé ne traverse pas la barrière hémato-encéphalique, garantissant qu'il n'affecte que les récepteurs aux opiacés périphériques .

Composés Similaires :

Naloxone : Un autre antagoniste des récepteurs aux μ-opiacés, mais il traverse la barrière hémato-encéphalique et est utilisé pour inverser le surdosage aux opiacés.

Naltrexone : Similaire à la naloxone, mais a une durée d'action plus longue et est utilisée pour la dépendance aux opiacés et à l'alcool.

Méthylnaltrexone : Un antagoniste périphérique des récepteurs aux μ-opiacés comme le dihydrate de LY-246736, utilisé pour traiter la constipation induite par les opiacés.

Unicité : Le dihydrate de LY-246736 est unique en raison de sa grande sélectivité pour les récepteurs aux μ-opiacés et de son incapacité à traverser la barrière hémato-encéphalique, ce qui le rend idéal pour cibler les effets périphériques des opiacés sans affecter les fonctions centrales des opiacés .

Comparaison Avec Des Composés Similaires

Naloxone: Another μ-opioid receptor antagonist, but it crosses the blood-brain barrier and is used to reverse opioid overdose.

Naltrexone: Similar to naloxone but has a longer duration of action and is used for opioid and alcohol dependence.

Methylnaltrexone: A peripherally acting μ-opioid receptor antagonist like LY-246736 dihydrate, used to treat opioid-induced constipation.

Uniqueness: LY-246736 dihydrate is unique in its high selectivity for μ-opioid receptors and its inability to cross the blood-brain barrier, making it ideal for targeting peripheral opioid effects without affecting central opioid functions .

Propriétés

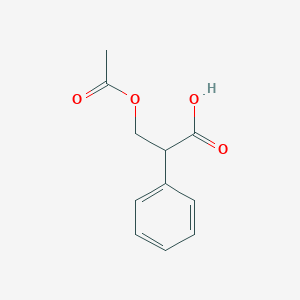

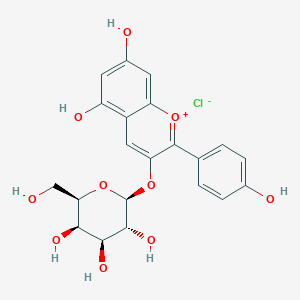

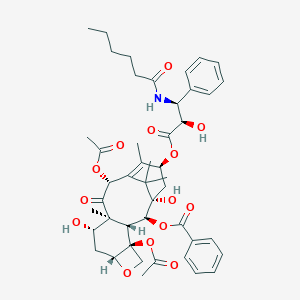

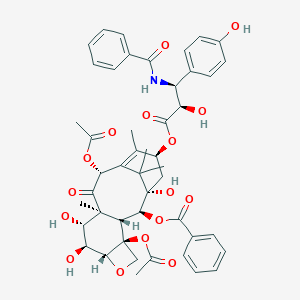

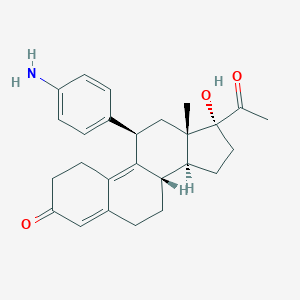

IUPAC Name |

(8S,11R,13S,14S,17R)-17-acetyl-11-(4-aminophenyl)-17-hydroxy-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO3/c1-15(28)26(30)12-11-23-21-9-5-17-13-19(29)8-10-20(17)24(21)22(14-25(23,26)2)16-3-6-18(27)7-4-16/h3-4,6-7,13,21-23,30H,5,8-12,14,27H2,1-2H3/t21-,22+,23-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDRTMOCVGHUEO-RXDLHWJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)N)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80579305 | |

| Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

244206-52-8 | |

| Record name | (11beta)-11-(4-Aminophenyl)-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80579305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.